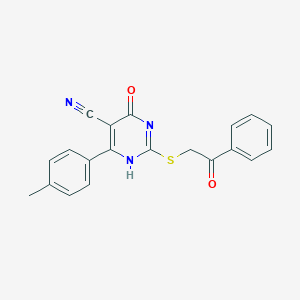![molecular formula C19H14N6O3 B292204 (3Z)-2-amino-3-(1,3-benzodioxol-5-ylhydrazinylidene)-5-phenylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292204.png)
(3Z)-2-amino-3-(1,3-benzodioxol-5-ylhydrazinylidene)-5-phenylpyrazolo[1,5-a]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-2-amino-3-(1,3-benzodioxol-5-ylhydrazinylidene)-5-phenylpyrazolo[1,5-a]pyrimidin-7-one is a synthetic compound that has shown promising results in scientific research studies. It is a pyrazolo[1,5-a]pyrimidine derivative that has been developed as a potential drug candidate for the treatment of various diseases. The compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of (3Z)-2-amino-3-(1,3-benzodioxol-5-ylhydrazinylidene)-5-phenylpyrazolo[1,5-a]pyrimidin-7-one is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in the growth and proliferation of cancer cells or the inflammatory response. Further studies are needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
(3Z)-2-amino-3-(1,3-benzodioxol-5-ylhydrazinylidene)-5-phenylpyrazolo[1,5-a]pyrimidin-7-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit fungal growth. The compound has also been found to have low toxicity in animal studies, which suggests that it may have potential as a drug candidate.
実験室実験の利点と制限
(3Z)-2-amino-3-(1,3-benzodioxol-5-ylhydrazinylidene)-5-phenylpyrazolo[1,5-a]pyrimidin-7-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. The compound has also been shown to have low toxicity in animal studies, which makes it a safer alternative to other compounds that may be toxic. However, the limitations of this compound include the lack of information on its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of (3Z)-2-amino-3-(1,3-benzodioxol-5-ylhydrazinylidene)-5-phenylpyrazolo[1,5-a]pyrimidin-7-one. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research. The compound may also be studied for its potential use in treating other diseases, such as bacterial infections. Additionally, the synthesis of this compound may be optimized further to improve the yield and purity of the final product.
合成法
The synthesis of (3Z)-2-amino-3-(1,3-benzodioxol-5-ylhydrazinylidene)-5-phenylpyrazolo[1,5-a]pyrimidin-7-one involves the reaction of 1,3-benzodioxole-5-carbaldehyde and hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with ethyl acetoacetate and ammonium acetate to form the pyrazolopyrimidine. The final step involves the reaction of the pyrazolopyrimidine with phenylhydrazine to form the desired product. The synthesis of this compound has been optimized using different methods to improve the yield and purity of the final product.
科学的研究の応用
(3Z)-2-amino-3-(1,3-benzodioxol-5-ylhydrazinylidene)-5-phenylpyrazolo[1,5-a]pyrimidin-7-one has shown potential applications in scientific research. It has been studied as a potential anticancer agent, antifungal agent, and anti-inflammatory agent. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in various animal models. It has also been studied for its potential use in treating fungal infections.
特性
分子式 |
C19H14N6O3 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
(3Z)-2-amino-3-(1,3-benzodioxol-5-ylhydrazinylidene)-5-phenylpyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C19H14N6O3/c20-18-17(23-22-12-6-7-14-15(8-12)28-10-27-14)19-21-13(9-16(26)25(19)24-18)11-4-2-1-3-5-11/h1-9,22H,10H2,(H2,20,24)/b23-17- |
InChIキー |
HJZJQZJJEAXROS-QJOMJCCJSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)N/N=C\3/C(=NN4C3=NC(=CC4=O)C5=CC=CC=C5)N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NN=C3C(=NN4C3=NC(=CC4=O)C5=CC=CC=C5)N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)NN=C3C(=NN4C3=NC(=CC4=O)C5=CC=CC=C5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B292123.png)
![1,3-benzothiazol-2-yl 2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl sulfide](/img/structure/B292125.png)
![1H-benzimidazol-2-yl 2-[3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl sulfide](/img/structure/B292126.png)
![2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide](/img/structure/B292128.png)
![2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B292129.png)
![3-Benzyl-7-pyrrolidin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B292130.png)

![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide](/img/structure/B292134.png)
![6-ethyl-2-[(4-fluorophenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B292135.png)
![2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-(2-phenylethyl)-1H-pyrimidine-5-carbonitrile](/img/structure/B292136.png)
![Ethyl 6-cyano-1-(4-fluorophenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292140.png)
![Ethyl 1-(3-chlorophenyl)-6-cyano-7-(4-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292141.png)
![Ethyl 6-cyano-7-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292143.png)
![Ethyl 6-cyano-5-oxo-1-phenyl-7-(2-phenylethyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292144.png)